molecular formula C11H9BrN2O2 B8433545 4-bromo-N-methyl-2-nitro-1-naphthylamine

4-bromo-N-methyl-2-nitro-1-naphthylamine

Cat. No.: B8433545
M. Wt: 281.10 g/mol
InChI Key: WTUKHSIDGWNWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-methyl-2-nitro-1-naphthylamine is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

4-bromo-N-methyl-2-nitronaphthalen-1-amine

InChI

InChI=1S/C11H9BrN2O2/c1-13-11-8-5-3-2-4-7(8)9(12)6-10(11)14(15)16/h2-6,13H,1H3

InChI Key

WTUKHSIDGWNWSV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C2=CC=CC=C21)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

1.1 cc (0.012 mole) of a 35% aqueous solution of CH3NH2 is gradually dripped into a stirred solution of 2.82 g (0.01 mole) of 4-bromo-1-methoxy-2-nitronaphthalene in 20 cc of dimethylformamide heated to 60° C. The reaction mixture is stirred at 60° C. for 10 minutes then cooled to 0° C. and filtered, yielding 1.81 g of 4-bromo-N-methyl-2-nitro-1-naphthylamine. Further, an addtional 0.79 g of this compound is obtained from the mother liquors by dilution with water. Overall yield 92%. M.p. 187°-188° C. (from Ethanol). A mixture of 35.3 g (0.1255 mole) of 4-bromo-N-methyl-2-nitro-1-naphthylamine, 1.8 g of 10% Pd-C catalyst, and 600 cc of methanol containing 17.6 cc (0.1255 mole) of triethylamine is shaken in a Paar hydrogenator under about 5 atm. of hydrogen pressure for 11/2 hours, until the theoretical amount of hydrogen is adsorbed, then the catalyst is filtered off under argon atmosphere and the mother liquor is concentrated to dryness. The residue is taken up with 250 cc of benzene and filtered again under argon over celite and bleaching earth FF. By evaporating the solvent, 19.73 g (0.115 mole) of N1 -methyl-1,2-naphthyldiamine is obtained as a dark oil. To a mixture of this compound and 16.1 cc (0.115 mole) of triethylamine in 500 cc of methylene chloride cooled to 0°-5° C. and kept under argon atmosphere, a solution of 14.55 g (0.115 mole) of 3-chloropropanoyl chloride in 140 cc of anhydrous methylene chloride is added dropwise. When the addition is terminated, the reaction mixture is allowed to stand at room temperature for a few hours and then it is heated at reflux temperature for 1/2 hour. The pH is brought to 7 by the addition of 2 cc of triethylamine and the reaction mixture is warmed to 35° C. for two hours, washed with water and dried. The raw product (25.5 g) which is obtained by evaporating the solvent is taken up with 160 cc of 5% HCl and stirred at 60° C. for 3 hours. The solids which are insoluble at this temperature are separated by filtration and discarded while the solution is decolorized with activated carbon. The clear solution is cooled to 0° C. and made alkaline with NH4OH. The product which precipitates is separated by filtration and recrystallized from 95% Ethanol. Yield 57.6%. M.p. 251° C. (dec.).
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